2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride
Overview
Description
2-(4-Amino-3-fluorobenzenesulfonyl)ethan-1-ol hydrochloride is a useful research compound. Its molecular formula is C8H11ClFNO3S and its molecular weight is 255.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Novel Synthesis Techniques : Research demonstrates innovative synthesis methods for sulfonamide derivatives, highlighting their utility in preparing intermediates for pharmaceuticals and agrochemicals. For instance, novel routes have been developed for synthesizing key intermediates used in pesticides and antitumor drugs, showcasing the versatility of sulfonamide compounds in organic synthesis (Du et al., 2005), (Huang, Lin, & Huang, 2001).
Catalytic Applications : Sulfonamide compounds have been used as ligands in catalytic systems, facilitating efficient and selective oxidation processes. These applications are critical in developing environmentally friendly chemical processes, highlighting the role of sulfonamide derivatives in green chemistry (Hazra et al., 2015).
Medicinal Chemistry and Drug Design
Antitumor Activity : Sulfonamide derivatives have been explored for their antitumor properties, with some compounds showing promising low toxicity and high efficacy against certain cancer types. This research underscores the potential of sulfonamide derivatives in cancer therapy development (Huang, Lin, & Huang, 2001).
Development of New Pharmaceuticals : The versatility of sulfonamide derivatives in synthesizing novel pharmaceuticals is notable. Research into these compounds contributes to the creation of new drugs with potential applications in treating various diseases, from infectious diseases to cancer (Peng, Lai, & Lin, 2008).
Material Science and Engineering
Advanced Material Synthesis : Sulfonamide derivatives play a crucial role in developing new materials with unique properties, such as high conductivity ionic liquids. These materials are essential for various applications, including energy storage and sensors (Shevchenko et al., 2017).
Properties
IUPAC Name |
2-(4-amino-3-fluorophenyl)sulfonylethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO3S.ClH/c9-7-5-6(1-2-8(7)10)14(12,13)4-3-11;/h1-2,5,11H,3-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLJPOAYZDMPPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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